molecular formula C19H14N2OS2 B2459689 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide CAS No. 379724-23-9

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide

Cat. No.: B2459689
CAS No.: 379724-23-9
M. Wt: 350.45
InChI Key: BJJXZVPLKVNPMT-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a thiophene ring via a phenyl group

Biochemical Analysis

Biochemical Properties

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide has been found to interact with various enzymes and proteins. For instance, benzothiazole derivatives have been reported to inhibit enzymes such as dihydroorotase, DNA gyrase, and dihydrofolate reductase . These interactions can influence biochemical reactions, potentially leading to changes in cellular processes .

Cellular Effects

The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For example, it has been reported that benzothiazole derivatives can exhibit antibacterial activity by inhibiting key enzymes in bacteria . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and potential enzyme inhibition or activation . For instance, it has been suggested that benzothiazole derivatives can inhibit the enzyme dihydroorotase, which is involved in the synthesis of pyrimidines in bacteria .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Benzothiazole derivatives have been reported to exhibit potent activity against M. tuberculosis, suggesting potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Benzothiazole derivatives have shown promising activity against M. tuberculosis in in vitro studies .

Metabolic Pathways

Benzothiazole derivatives have been reported to inhibit several enzymes involved in bacterial metabolic pathways .

Transport and Distribution

Benzothiazole derivatives are known to interact with various enzymes and proteins, which could potentially influence their localization and accumulation .

Subcellular Localization

Given its potential interactions with various enzymes and proteins, it could be localized to specific compartments or organelles depending on these interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino benzothiazole with 3-methylthiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole or thiophene rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide stands out due to its unique combination of a benzothiazole and thiophene ring, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials and as a versatile scaffold in medicinal chemistry .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS2/c1-12-10-11-23-17(12)18(22)20-14-7-3-2-6-13(14)19-21-15-8-4-5-9-16(15)24-19/h2-11H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJXZVPLKVNPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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